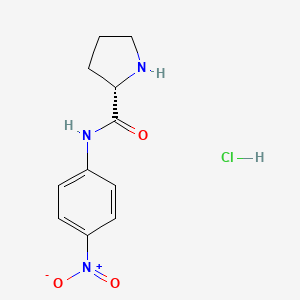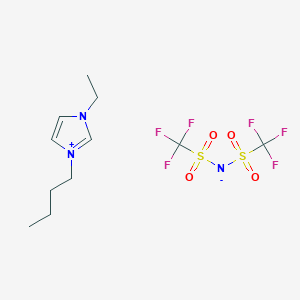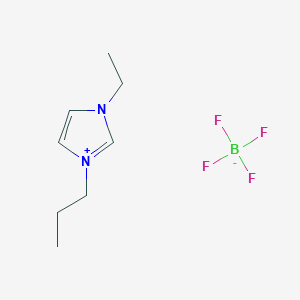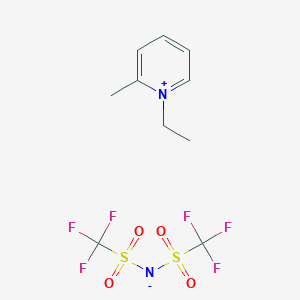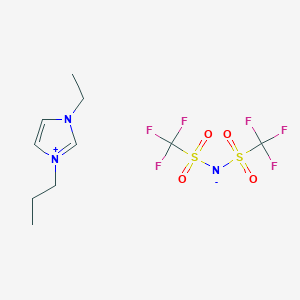
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . They have very low volatility and are consequently considered as a green replacement to the organic solvents that have been widely used to date .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is complex, involving multiple interactions . The nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments have been studied using first principles dynamical simulations .
Chemical Reactions Analysis
Ionic liquids like 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide have unique properties that make them useful in a variety of chemical reactions. For instance, they have low volatility, high thermal stability, good conductivity, and a wide electrochemical window . These properties make them good candidates for use as electrolytes in lithium-ion batteries .
Physical And Chemical Properties Analysis
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide exhibits both a relatively low viscosity and a high conductivity . It also has a high ionicity and Li-ion transference number . These properties make it a good candidate for use as an electrolyte in Li-ion batteries .
科学研究应用
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has been studied for its potential applications in a variety of fields, including organic synthesis, electrochemistry, catalysis, and biochemistry. In organic synthesis, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. It has also been used as a solvent for the synthesis of polymers, such as polythiophenes and polyimides. In electrochemistry, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has been used as a supporting electrolyte for the study of electrocatalytic reactions. In catalysis, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids.
作用机制
Target of Action
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, also known as EMIM[TFSI], is a type of ionic liquid . Its primary targets are electroactive species in various applications, particularly in the field of electrochemistry .
Mode of Action
EMIM[TFSI] interacts with its targets through electrostatic interactions, hydrogen bonding, and induced dipole moments . These interactions are complex and multifaceted, involving both structural and electronic aspects . The compound’s cation and anion components play crucial roles in these interactions .
Biochemical Pathways
It’s known that the compound can influence the ion transport properties of certain materials . For instance, it has been used to enhance the number of free zinc ions in gel polymer electrolytes, leading to improved ionic conductivity .
Result of Action
The primary result of EMIM[TFSI]'s action is the enhancement of ionic conductivity in the materials it interacts with . This makes it valuable in the fabrication of devices like lithium-ion batteries . Additionally, the compound’s interactions can lead to changes in the physical properties of the materials it’s used with, such as their electrochemical stability and dielectric response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of EMIM[TFSI]. For instance, temperature can affect the compound’s interactions with its targets . Moreover, the compound’s performance can be influenced by the specific characteristics of the materials it’s used with .
实验室实验的优点和局限性
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% has several advantages for use in laboratory experiments. It is a non-volatile, non-flammable, and non-toxic compound, making it safe to use in a laboratory setting. Additionally, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% is a highly soluble ionic liquid, which makes it suitable for use in a variety of solvents and reaction conditions. However, 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% is also a relatively expensive compound, which limits its use in large-scale experiments.
未来方向
There is still much to be explored regarding the potential applications of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98%. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore the potential of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% as a catalyst for the synthesis of various organic compounds and as a supporting electrolyte for electrocatalytic reactions. Furthermore, research is needed to explore the potential of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% as a solvent for the synthesis of polymers and other materials. Finally, research is needed to explore the potential of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% as a platform for the development of novel drug delivery systems.
合成方法
1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98% can be synthesized in a two-step process. The first step involves the reaction of 1-ethyl-3-propylimidazole with trifluoromethanesulfonyl chloride in a solvent such as acetonitrile or dimethylformamide. The resulting product is then reacted with sodium trifluoromethanesulfonate to yield 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98%.
安全和危害
While ionic liquids like 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide have low volatility, they can still pose fire and explosion hazards . The auto-ignition temperature of this ionic liquid was found to be 478 °C with an ignition delay time of 12.6 s . Therefore, it’s important to handle this compound with care, especially at elevated temperatures .
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-propylimidazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBDTRCXCDTKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)
![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)
